molecular formula C9H11N3 B8468466 4-Cyano-2-(dimethylamino)methylpyridine

4-Cyano-2-(dimethylamino)methylpyridine

Cat. No.: B8468466
M. Wt: 161.20 g/mol
InChI Key: QVEFGOAIUOAOFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-2-(dimethylamino)methylpyridine is a pyridine derivative featuring a cyano group at the 4-position and a dimethylamino-methyl substituent at the 2-position. Pyridine derivatives are widely explored for their electronic and steric properties, which are influenced by substituents like cyano (electron-withdrawing) and dimethylamino (electron-donating) groups. The synthesis of such compounds often involves nucleophilic substitution or coupling reactions, as seen in related pyridine derivatives (e.g., compound 33 in , synthesized via deprotection of pyrrole intermediates) .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-[(dimethylamino)methyl]pyridine-4-carbonitrile

InChI

InChI=1S/C9H11N3/c1-12(2)7-9-5-8(6-10)3-4-11-9/h3-5H,7H2,1-2H3

InChI Key

QVEFGOAIUOAOFI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC=CC(=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The electronic and steric effects of substituents significantly alter the properties of pyridine derivatives:

Compound Substituents Electronic Effects Key Properties/Applications
4-Cyano-2-(dimethylamino)methylpyridine 4-CN, 2-(CH2N(CH3)2) CN (σp = 0.66), N(CH3)2 (σp = -0.83) Potential catalyst or drug intermediate
4-Methoxy-2-aminopyridine () 4-OCH3, 2-NH2 OCH3 (σp = -0.27), NH2 (σp = -0.66) Enhanced solubility; used in drug synthesis
2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol () 2-Cl, 3-(CH(OCH3)2), 4-CH2OH Cl (σp = 0.23), OH (σp = -0.37) Polar groups improve hydrophilicity

The cyano group in this compound likely increases electrophilicity at the 4-position, while the dimethylamino group enhances nucleophilicity at the 2-position. This dual electronic profile may facilitate applications in asymmetric catalysis or as a ligand in metal complexes.

Physical and Chemical Properties

highlights the role of dimethylamino groups in resin chemistry: ethyl 4-(dimethylamino)benzoate exhibited superior degree of conversion (DC = 85%) compared to 2-(dimethylamino)ethyl methacrylate (DC = 72%) due to enhanced electron donation .

Research Findings and Data Tables

Table 1: Reactivity of Dimethylamino-Containing Compounds in Resin Cements

Compound Degree of Conversion (DC%) Flexural Strength (MPa) Reference
Ethyl 4-(dimethylamino)benzoate 85 122
2-(Dimethylamino)ethyl methacrylate 72 98

Table 2: Catalytic Performance of Pyridine Derivatives

Catalyst Reaction Rate (Chemical Imidization) Polyimide Film Tensile Strength (MPa) Reference
3-Methylpyridine High 210
Pyridine Moderate 185

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.